5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, an imidazole moiety, and a pyrazolo[1,5-a]pyrimidine core. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The tert-butyl and chlorophenyl groups are introduced through selective substitution reactions, while the imidazole moiety is attached via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common reagents used in the synthesis include tert-butyl chloride, 4-chlorobenzaldehyde, and imidazole, among others.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with imidazole in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the imidazole moiety.
5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the methyl group on the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
The presence of the imidazole moiety and the specific substitution pattern in 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine confers unique chemical and biological properties. This compound’s ability to interact with a diverse range of molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN6/c1-16-21(17-6-8-18(24)9-7-17)22-27-19(23(2,3)4)14-20(30(22)28-16)26-10-5-12-29-13-11-25-15-29/h6-9,11,13-15,26H,5,10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBQVDSUMJYZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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